Potassium trans-2-methylcyclohexyltrifluoroborate
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Overview
Description
Potassium trans-2-methylcyclohexyltrifluoroborate is a chemical compound with the CAS Number: 1041642-14-1 . It has a molecular weight of 204.08 and its IUPAC name is potassium trifluoro (2-methylcyclohexyl)borate . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for Potassium trans-2-methylcyclohexyltrifluoroborate is1S/C7H13BF3.K/c1-6-4-2-3-5-7 (6)8 (9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Potassium trans-2-methylcyclohexyltrifluoroborate has a molecular weight of 204.08 . It is stored at room temperature .Scientific Research Applications
Cross-Coupling Reactions
Potassium trans-2-methylcyclohexyltrifluoroborate is utilized in cross-coupling reactions, which are a cornerstone in organic synthesis. For instance, it has been employed in Suzuki-Miyaura cross-coupling reactions to efficiently link heterocyclic building blocks to preexisting organic substructures. This method is highlighted for its ability to produce cross-coupled products in good to excellent yields, demonstrating its efficacy in constructing complex molecular architectures (Molander, Canturk, & Kennedy, 2009).
Organic Synthesis
In organic synthesis, potassium heteroaryltrifluoroborates have shown significant versatility. They have been used in first cross-coupling reactions with organic chlorides in aqueous media, catalyzed by oxime-derived palladacycles. This phosphine-free method underlines the compound's role in promoting sustainable chemistry practices by avoiding toxic phosphine ligands and leveraging water as a reaction medium (Alacid & Nájera, 2008).
Catalysis
Potassium trans-2-methylcyclohexyltrifluoroborate and its derivatives serve as critical agents in catalytic processes, such as the palladium-catalyzed Suzuki-Miyaura reactions. These reactions include the cross-coupling of aryl- and heteroaryltrifluoroborates with aryl and activated heteroaryl bromides under conditions that do not require ligands, thereby simplifying the reaction setup and reducing costs (Molander & Biolatto, 2003).
Agricultural Research
While the direct applications of potassium trans-2-methylcyclohexyltrifluoroborate in agriculture are not explicitly documented, research on potassium in agriculture underscores the essential role of potassium compounds in enhancing crop nutrition and yield. Potassium's involvement in various plant physiological processes and its impact on improving crop resistance to stress factors like diseases, pests, and environmental stresses highlight the broader importance of potassium-related research in agriculture (Römheld & Kirkby, 2010).
Environmental and Green Chemistry
Potassium heteroaryltrifluoroborates have been instrumental in advancing green chemistry principles. Their stability and reactivity facilitate reactions in aqueous media, reducing the need for organic solvents and promoting environmentally friendly reaction conditions. This aligns with the broader goals of minimizing waste and hazardous reagents in chemical synthesis (Molander, Katona, & Machrouhi, 2002).
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXMQPYEBSTJX-ZJLYAJKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCC1C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678459 |
Source
|
Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trans-2-methylcyclohexyltrifluoroborate | |
CAS RN |
1041642-14-1 |
Source
|
Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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